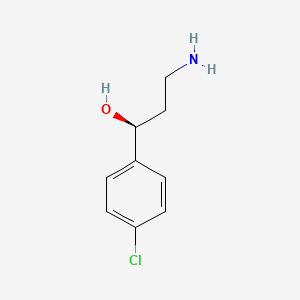

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol

Description

The strategic importance of chiral molecules in science and industry cannot be overstated, as the three-dimensional arrangement of atoms dictates a molecule's biological activity. (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is an enantiomerically pure compound, meaning it consists of a single "handed" form, which is crucial for targeted interactions in biological systems. nih.gov This precision makes it and other chiral amino alcohols indispensable tools in asymmetric synthesis.

| Identifier | Value |

|---|---|

| IUPAC Name | (3S)-3-amino-3-(4-chlorophenyl)-1-propanol sigmaaldrich.com |

| CAS Number | 886061-26-3 sigmaaldrich.compharmaffiliates.com |

| Molecular Formula | C9H12ClNO pharmaffiliates.com |

| Molecular Weight | 185.65 g/mol pharmaffiliates.com |

| InChI Key | JGNACDMQJLVKIU-VIFPVBQESA-N sigmaaldrich.com |

Chiral amino alcohols are prevalent structural units in a vast number of pharmaceuticals and bioactive natural products. nih.govfrontiersin.orgnih.gov Their journey as essential synthons in organic chemistry began with compounds derived from the "chiral pool"—naturally occurring enantiopure substances like amino acids and alkaloids. diva-portal.org For decades, these natural sources provided the primary access to chiral building blocks.

However, reliance on the chiral pool had inherent limitations, restricting the structural diversity of accessible molecules. diva-portal.org This challenge spurred the development of asymmetric synthesis, a field dedicated to creating single enantiomers from achiral or racemic precursors. The evolution of synthetic methods for chiral amino alcohols has been marked by significant advances:

Chiral Auxiliaries: Early methods often employed chiral auxiliaries, which are enantiopure compounds temporarily incorporated into a reactant to direct the stereochemical outcome of a reaction. Many of these auxiliaries are themselves derivatives of 1,2-amino alcohols. nih.gov

Catalytic Asymmetric Synthesis: A major leap forward was the advent of metal-catalyzed reactions using chiral ligands. Many successful ligands are derived from amino alcohols, which can coordinate to a metal center and create a chiral environment that forces a reaction to produce one enantiomer over the other. nih.govwestlake.edu.cn

Biocatalysis: More recently, the use of enzymes in organic synthesis has provided a powerful and sustainable alternative. Engineered enzymes, such as amine dehydrogenases (AmDHs), can catalyze the synthesis of chiral amino alcohols with exceptionally high enantioselectivity (>99% ee) under mild, environmentally friendly conditions. frontiersin.orgnih.govnih.gov This biosynthetic approach avoids the use of heavy metals and often simplifies purification processes. frontiersin.orgmdpi.com

While 1,2-amino alcohols have been extensively studied, the 1,3-amino alcohol motif, also known as a γ-amino alcohol, holds unique strategic importance. This structural framework is a key feature in numerous natural products and active pharmaceutical ingredients. researchgate.netacs.org The synthesis of molecules containing this motif has been an active area of research for decades. researchgate.netacs.org

The utility of 1,3-amino alcohols stems from the specific spatial relationship between the amino and hydroxyl groups. This 1,3-disposition allows them to serve effectively as:

Chiral Ligands: They can form stable chelate complexes with metals like zinc, copper, and ruthenium. researchgate.netscirp.org This chelation creates a rigid and well-defined chiral pocket around the metal, enabling high levels of stereocontrol in a variety of chemical transformations. scirp.org

Building Blocks for Heterocycles: The 1,3-amino alcohol framework is a direct precursor to valuable heterocyclic structures such as 1,3-oxazinanes and other related compounds that are relevant in medicinal chemistry. researchgate.net

Chiral Auxiliaries and Organocatalysts: Beyond metal catalysis, the functional groups of amino alcohols can participate directly in reactions, acting as hydrogen-bond donors or basic sites to control stereochemistry. nih.gov

| Application Type | Description | Example Reaction |

|---|---|---|

| Chiral Ligands | Coordinate with metal catalysts to create a chiral environment for stereoselective reactions. researchgate.netscirp.org | Enantioselective addition of diethylzinc (B1219324) to aldehydes. scirp.org |

| Precursors | Serve as starting materials for the synthesis of complex chiral molecules and heterocycles. researchgate.netacs.org | Synthesis of 1,3-oxazinan-2-ones and 1,4-oxazepanes. researchgate.net |

| Organocatalysts | Catalyze reactions without metals, using functional groups to direct stereochemistry. nih.gov | Asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov |

The specific structure of this compound positions it as a valuable intermediate primarily in the field of medicinal chemistry and drug development. Its utility is derived from the combination of its three key structural components: the chiral 1,3-amino alcohol backbone, the reactive primary amine, and the 4-chlorophenyl group.

Foundational research involving this synthon focuses on its incorporation into larger, more complex molecules with potential therapeutic activity. The primary research domains include:

Pharmaceutical Intermediates: The compound serves as a key building block for synthesizing novel pharmaceutical candidates. The presence of the amino and hydroxyl groups allows for straightforward chemical modification, enabling the creation of diverse molecular libraries for screening. The 4-chlorophenyl moiety is a common feature in many drugs and can participate in cross-coupling reactions to build molecular complexity.

Oncology and Infectious Diseases: Analogues of this compound are investigated for the development of agents targeting diseases such as cancer and microbial infections. The amino alcohol structure can interact with biological targets like enzymes through hydrogen bonding and other electrostatic interactions, potentially modulating their activity. Research has focused on its use in developing inhibitors of specific protein kinases, which are crucial signaling proteins often dysregulated in cancer.

Asymmetric Catalysis: While its direct use as a ligand is less documented than simpler amino alcohols, its structure provides a template for the synthesis of more elaborate chiral ligands for asymmetric catalysis.

The development of efficient and stereoselective synthetic routes to this compound itself, often through the asymmetric reduction of the corresponding ketone, has been a critical enabler of this research, making the enantiomerically pure material accessible for these applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO |

|---|---|

Molecular Weight |

185.65 g/mol |

IUPAC Name |

(1S)-3-amino-1-(4-chlorophenyl)propan-1-ol |

InChI |

InChI=1S/C9H12ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5-6,11H2/t9-/m0/s1 |

InChI Key |

FTHYUAUIYICAPG-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CCN)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(CCN)O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 3 Amino 1 4 Chlorophenyl Propan 1 Ol

Racemic and Diastereomeric Preparative Routes

Initial synthetic efforts toward 3-Amino-1-(4-chlorophenyl)propan-1-ol typically involved methods that produce racemic or diastereomeric mixtures, which may then be subjected to resolution to isolate the desired enantiomer.

Reductive Amination Strategies from Propanone Precursors

Reductive amination is a versatile and widely employed method for the formation of amines from carbonyl compounds. In the context of synthesizing 3-Amino-1-(4-chlorophenyl)propan-1-ol, this strategy typically commences with a suitable propanone precursor. One common starting material is 1-(4-chlorophenyl)propan-1-one. This ketone can be reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine.

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). The choice of reducing agent is crucial, as harsher reagents like lithium aluminum hydride (LiAlH₄) could also reduce the ketone functionality, leading to the desired product directly but with less control over the reaction.

| Precursor | Reagents | Reducing Agent | Solvent | Product |

| 1-(4-chlorophenyl)propan-1-one | Ammonia | Sodium Borohydride | Methanol | (±)-3-Amino-1-(4-chlorophenyl)propan-1-ol |

| 1-(4-chlorophenyl)propan-1-one | Ammonia, H₂ | Palladium on Carbon | Ethanol | (±)-3-Amino-1-(4-chlorophenyl)propan-1-ol |

Nucleophilic Substitution Approaches from Halogenated Intermediates

Another classical approach involves the use of nucleophilic substitution reactions. This method typically starts with a precursor that has a leaving group, such as a halogen, at the 3-position of the propanol (B110389) chain. For instance, 3-halo-1-(4-chlorophenyl)propan-1-ol can serve as a suitable electrophile.

The amino group is then introduced by reacting this halogenated intermediate with a nucleophilic amine source, such as ammonia or a protected amine equivalent. The reaction is generally carried out in a polar solvent and may require elevated temperatures to proceed at a reasonable rate. The success of this method is contingent on the selective substitution at the 3-position without competing elimination reactions.

Reduction of Substituted 3-Amino-1-(4-chlorophenyl)propan-1-ones

One of the most direct routes to racemic 3-Amino-1-(4-chlorophenyl)propan-1-ol is through the reduction of the corresponding aminoketone, 3-amino-1-(4-chlorophenyl)propan-1-one. This precursor can be synthesized through various methods, including the Mannich reaction.

The reduction of the ketone functionality to the secondary alcohol is typically achieved using complex metal hydrides. Sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol is a commonly used reagent for this purpose due to its selectivity for ketones in the presence of other functional groups. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) can be employed. Following the reduction, an aqueous workup is necessary to quench the excess hydride reagent and liberate the final product.

| Precursor | Reducing Agent | Solvent | Product |

| 3-Amino-1-(4-chlorophenyl)propan-1-one | Sodium Borohydride | Methanol | (±)-3-Amino-1-(4-chlorophenyl)propan-1-ol |

| 3-Amino-1-(4-chlorophenyl)propan-1-one | Lithium Aluminum Hydride | Tetrahydrofuran | (±)-3-Amino-1-(4-chlorophenyl)propan-1-ol |

Enantioselective Synthesis of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol

To circumvent the need for chiral resolution and to directly obtain the enantiomerically pure (S)-isomer, several asymmetric synthetic strategies have been developed. These methods utilize chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Reduction Techniques Utilizing Chiral Catalysts and Reagents

The asymmetric reduction of a prochiral ketone, such as 3-amino-1-(4-chlorophenyl)propan-1-one (often with a protected amino group), is a powerful strategy for accessing enantiomerically enriched alcohols. Two prominent methods in this category are the Corey-Itsuno (CBS) reduction and Noyori asymmetric hydrogenation.

The Corey-Itsuno reduction employs a chiral oxazaborolidine catalyst, often referred to as the CBS catalyst, in combination with a stoichiometric borane (B79455) source (e.g., borane-tetrahydrofuran (B86392) complex). nih.govosi.lvgoogle.com The catalyst, derived from a chiral amino alcohol like (S)-prolinol, creates a chiral environment around the ketone, directing the hydride delivery from the borane to one face of the carbonyl group with high selectivity. This method is known for its high enantioselectivities and predictable stereochemical outcomes. nih.govosi.lv

Noyori asymmetric hydrogenation utilizes ruthenium catalysts bearing chiral phosphine (B1218219) ligands, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). nih.govwestlake.edu.cnsigmaaldrich.comnih.gov This catalytic system is highly efficient for the enantioselective hydrogenation of ketones, including those with amino functionalities. nih.gov The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like methanol. The chirality of the BINAP ligand dictates the stereochemistry of the resulting alcohol, with (S)-BINAP generally affording the (S)-alcohol. nih.govnih.gov

| Precursor | Method | Catalyst System | Product |

| N-protected 3-amino-1-(4-chlorophenyl)propan-1-one | Corey-Itsuno Reduction | (S)-CBS catalyst, BH₃·THF | (S)-N-protected-3-amino-1-(4-chlorophenyl)propan-1-ol |

| N-protected 3-amino-1-(4-chlorophenyl)propan-1-one | Noyori Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ | (S)-N-protected-3-amino-1-(4-chlorophenyl)propan-1-ol |

Chiral Auxiliary-Mediated Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org Evans' oxazolidinones and pseudoephedrine are well-known examples of effective chiral auxiliaries. nih.govharvard.edu

In a hypothetical synthesis of this compound using this approach, a chiral auxiliary such as (1R,2R)-pseudoephedrine could be acylated with a suitable carboxylic acid derivative to form a chiral amide. The α-carbon of this amide can then be deprotonated to form a chiral enolate, which can undergo a diastereoselective reaction, for instance, a Michael addition to an appropriate acceptor. Subsequent transformation of the resulting adduct, including reduction of a carbonyl group and cleavage of the chiral auxiliary, would afford the desired β-amino alcohol. The stereochemistry of the newly formed centers is controlled by the steric influence of the chiral auxiliary.

For example, a chiral amide derived from pseudoephedrine can undergo diastereoselective alkylation or Michael addition reactions. nih.govnih.gov The resulting product, now with the desired stereochemistry at the carbon that will become the chiral center of the final product, can then be subjected to further transformations. The final step involves the cleavage of the auxiliary, often by hydrolysis or reduction, to release the enantiomerically pure target molecule. The choice of the chiral auxiliary and the reaction conditions are critical for achieving high diastereoselectivity in the key bond-forming step.

Chemoenzymatic and Biocatalytic Approaches for Stereocontrol

The demand for enantiomerically pure chiral amines and alcohols has driven the development of chemoenzymatic and biocatalytic methods, which offer high selectivity under mild reaction conditions. nih.govresearchgate.net These approaches leverage the inherent stereoselectivity of enzymes to control the formation of chiral centers, providing a powerful alternative to traditional chemical methods that may require complex multi-step syntheses and the use of expensive metal catalysts. nih.gov

Ketoreductases (KREDs): These enzymes catalyze the asymmetric reduction of a ketone to a chiral alcohol. In the context of this compound, a prochiral β-aminoketone precursor can be stereoselectively reduced to yield the desired (S)-alcohol. The combination of chiral amine catalysis and ketoreductase-mediated reduction has been demonstrated for the synthesis of chiral γ-nitro alcohols, showcasing the potential of such chemoenzymatic cascades. chemrxiv.org

Transaminases (TAs): Transaminases are used to introduce an amino group stereoselectively. By coupling a transketolase and a transaminase, researchers have successfully synthesized chiral amino-alcohols from simple, non-chiral starting materials. nih.gov However, the application of transaminases can be limited by unfavorable reaction equilibria and product inhibition, requiring careful process development. nih.gov

Amine Dehydrogenases (AmDHs): Engineered amine dehydrogenases have emerged as effective catalysts for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity (>99% ee). frontiersin.org This method is advantageous due to the use of inexpensive ammonia as the amino donor and the generation of water as the primary byproduct. frontiersin.org

The table below summarizes various biocatalytic strategies applicable to the synthesis of chiral amino alcohols.

| Enzyme Class | Precursor Type | Transformation | Key Advantages |

| Ketoreductase (KRED) | β-Aminoketone | Asymmetric ketone reduction | High enantioselectivity for the alcohol center. mdpi.com |

| Transaminase (TA) | Hydroxyketone | Asymmetric amination | Can establish the stereocenter of the amino group. nih.gov |

| Amine Dehydrogenase (AmDH) | Hydroxyketone | Asymmetric reductive amination | Uses inexpensive ammonia; high atom economy. frontiersin.org |

| Dioxygenase/Decarboxylase Cascade | Amino Acid (e.g., L-lysine) | C-H oxidation followed by decarboxylation | Utilizes readily available starting materials. nih.govjove.com |

Multi-Component Reactions and Cascade Processes for Amino Alcohol Scaffolds

Multi-component reactions (MCRs) and cascade processes offer significant advantages in synthetic efficiency by combining several reaction steps into a single operation without isolating intermediates. This approach improves atom economy, reduces solvent usage and purification efforts, and allows for the rapid construction of complex molecular scaffolds from simple precursors. mdpi.comnih.gov

Several MCRs are suitable for generating the core structure of amino alcohols:

The Strecker Reaction: As the first documented MCR, the Strecker reaction combines an aldehyde or ketone, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov Subsequent hydrolysis of the nitrile yields an α-amino acid, which can be reduced to a β-amino alcohol. This methodology provides a versatile platform for creating diverse amino alcohol derivatives.

The Petasis Reaction: This reaction involves an amine, an aldehyde, and a vinyl- or aryl-boronic acid to form substituted amines. Its application has been demonstrated in the synthesis of complex molecules, including the antiviral drug Zanamivir, highlighting its utility in creating polyhydroxy amino compounds. nih.gov

Cascade reactions, where the product of one reaction is the substrate for the next, are also highly effective. chemrxiv.org These can be purely chemical or chemoenzymatic. For instance, a highly chemoselective A³-coupling/annulation cascade catalyzed by copper(II) has been developed to synthesize chiral N-propargyl oxazolidines from amino alcohols, aldehydes, and alkynes, demonstrating good diastereoselectivity. researchgate.net Enzymatic cascades, as discussed previously, exemplify this principle by combining catalysts like dioxygenases and decarboxylases to convert simple starting materials like L-lysine into optically enriched amino alcohols in excellent yields (93% to >95%). nih.gov

The following table compares key features of MCRs applicable to the synthesis of amino alcohol precursors.

| Reaction Name | Components | Intermediate/Product Scaffold | Key Features |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide | α-Amino Nitrile / α-Amino Acid | Foundational method for amino acid synthesis. nih.gov |

| Petasis Reaction | Amine, Aldehyde, Vinyl/Aryl-boronic acid | Substituted Amine / Amino Alcohol | Versatile for creating complex substituted amines. nih.gov |

| A³-Coupling/Annulation | Amino Alcohol, Aldehyde, Alkyne | N-Propargyl Oxazolidine | High chemoselectivity and good diastereoselectivity. researchgate.net |

Process Optimization and Scale-Up Considerations in Industrial Synthesis

Transitioning a synthetic route for a compound like this compound from the laboratory to an industrial scale requires rigorous process optimization to ensure safety, cost-effectiveness, and consistent product quality. Key considerations include reaction conditions, catalyst selection and loading, solvent choice, and downstream processing.

For biocatalytic processes, optimization involves several parameters. Good oxygenation is crucial for dioxygenase-catalyzed reactions, and careful monitoring is needed to ensure complete consumption of the starting material before proceeding to the next enzymatic step. jove.com Enzyme stability can often be improved by optimizing the buffer, cofactor concentration, and substrate choice. researchgate.net Scale-up of biocatalytic reactions has been successfully demonstrated; for example, a process for producing an (S)-amino acid was scaled to a 100 L vessel with a substrate input of 1.5 kg, achieving an 85% yield. nih.gov Similarly, the preparative-scale reductive amination of 1-hydroxy-2-butanone using an engineered amine dehydrogenase achieved conversions of up to 99%. frontiersin.org

In chemocatalytic syntheses, scale-up experiments are critical to validate the practicality of the methodology. A novel chromium-catalyzed strategy for producing chiral β-amino alcohols was successfully scaled up, yielding the product with an impressive 99% enantiomeric excess after straightforward recrystallization. westlake.edu.cn

Downstream processing is another critical aspect of industrial synthesis. The purification of the final product must be efficient and scalable. For amino alcohols synthesized via enzymatic cascades, straightforward purification by solid-phase extraction (SPE) has proven effective, affording the final products in high yields. nih.gov The ability to obtain a highly pure product through simple recrystallization, as demonstrated in some chemical syntheses, is a significant advantage for large-scale production as it avoids complex and costly chromatographic purification. westlake.edu.cn

The table below outlines crucial parameters for the industrial scale-up of chiral amino alcohol synthesis.

| Parameter | Optimization Goal | Example/Impact |

| Catalyst Loading | Minimize cost while maintaining high conversion and selectivity. | Reducing catalyst loading of expensive rhodium catalysts in asymmetric hydrogenation. mdpi.com |

| Reaction Medium | Improve enzyme stability, substrate solubility, and product recovery. | Use of buffer systems and co-solvents like DMSO in chemoenzymatic cascades. chemrxiv.org |

| Temperature & pH | Maximize enzyme activity/reaction rate and stability. | Maintaining optimal pH of 7.0 for transketolase activity. nih.gov |

| Substrate Concentration | Increase volumetric productivity without causing substrate/product inhibition. | Scaling up a microbial reduction to a 50 g/L substrate input. researchgate.net |

| Downstream Processing | Simplify purification to reduce cost and product loss. | Direct crystallization or solid-phase extraction to avoid chromatography. nih.govwestlake.edu.cn |

Stereochemical Principles and Mechanistic Investigations in Reactions Involving S 3 Amino 1 4 Chlorophenyl Propan 1 Ol

Fundamental Stereochemical Features of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols, such as (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol, possess distinct stereochemical characteristics that arise from the interplay of their functional groups and the flexibility of their carbon backbone. A key feature is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. acs.org This interaction can significantly influence the molecule's conformational preferences, stabilizing specific three-dimensional arrangements. acs.org

The conformational landscape of 1,3-amino alcohols is also characterized by gauche and anti arrangements of the substituents along the carbon-carbon bonds. chemistrysteps.comyoutube.com An anti conformation, where the largest groups are positioned 180° apart, is generally more stable due to minimized steric hindrance. chemistrysteps.comlibretexts.org Conversely, a gauche conformation, with a 60° dihedral angle between these groups, can lead to steric strain, known as a gauche interaction, which increases the conformational energy. chemistrysteps.comchemistrysteps.com

The presence of substituents, such as the 4-chlorophenyl group in the target molecule, can further influence these conformational equilibria. For instance, substitution at the α-position to the hydroxyl group can reinforce the OH···N intramolecular hydrogen bond. nih.gov The moderate lipophilicity of this compound, as indicated by its calculated logarithm of the partition coefficient, also plays a role in its interactions within different solvent environments.

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 886061-26-3 |

Diastereoselective and Enantioselective Outcomes in Synthetic Transformations

The chiral nature of this compound makes it a valuable component in asymmetric synthesis, where it can be employed as a chiral auxiliary or a precursor to chiral ligands to control the stereochemical outcome of reactions. When a molecule containing a stereocenter reacts to create a new stereocenter, the resulting products can be diastereomers, which have different physical properties. If the starting material is enantiomerically pure, the reaction can proceed with high diastereoselectivity, favoring the formation of one diastereomer over the other.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. tru.ca The strategic introduction of a chiral element, like a chiral 1,3-amino alcohol derivative, can lead to the preferential formation of one enantiomer in the product, a process known as enantioselective synthesis.

Chiral 1,2- and 1,3-amino alcohols are recognized as crucial structural motifs and have found extensive use as building blocks, auxiliaries, and ligands in metal-catalyzed reactions and organocatalysis. nih.gov For instance, the development of synthetic routes to enantiopure vicinal amino alcohols is a significant area of research, with methods often focusing on the stereoselective introduction of the amino and hydroxyl functionalities. diva-portal.org

The effectiveness of chiral amino alcohols in inducing stereoselectivity is often demonstrated in reactions such as aldol (B89426) additions, reductions of ketones, and cycloadditions. In these transformations, the chiral amino alcohol can coordinate to a metal center or form a transient chiral intermediate, thereby creating a chiral environment that directs the approach of the reactants and leads to a specific stereochemical outcome.

Mechanistic Elucidation of Stereocontrol in Chiral Auxiliary- and Ligand-Directed Reactions

The ability of chiral auxiliaries and ligands derived from molecules like this compound to control the stereochemistry of a reaction is rooted in the formation of well-defined transition states. The energetic differences between competing diastereomeric transition states determine the stereochemical outcome.

Understanding the geometry and relative energies of the transition states is crucial for explaining the observed stereoselectivity. In reactions directed by chiral auxiliaries or ligands, the reactants assemble in a specific three-dimensional arrangement in the transition state. This arrangement is influenced by a combination of steric and electronic interactions.

For example, in a metal-catalyzed reaction employing a ligand derived from a chiral amino alcohol, the substrate and the reagent will coordinate to the metal center in a preferred orientation. This orientation minimizes steric repulsions and maximizes favorable electronic interactions, leading to a lower energy transition state for the formation of one stereoisomer over the others. The energy difference between the diastereomeric transition states, even if small, can lead to a high degree of stereoselectivity.

The non-covalent interactions between the substrate and the chiral catalyst or auxiliary are fundamental to chiral induction. Hydrogen bonding, dipole-dipole interactions, and steric hindrance all play a role in creating a highly ordered transition state assembly.

In the case of ligands derived from 1,3-amino alcohols, the nitrogen and oxygen atoms can act as coordination sites for a metal catalyst. The chiral backbone of the ligand then dictates the spatial arrangement of the other ligands and the substrate around the metal center. This rigid, chiral environment forces the reaction to proceed through a specific pathway, resulting in a high degree of stereocontrol. The choice of solvent can also influence these interactions and, consequently, the stereochemical outcome of the reaction.

Computational Modeling for Stereochemical Prediction and Rational Design

Computational modeling has become an indispensable tool for understanding and predicting the stereochemical outcomes of asymmetric reactions. Methods such as Density Functional Theory (DFT) allow for the detailed investigation of reaction mechanisms, including the structures and energies of reactants, transition states, and products. nih.gov

By modeling the potential transition states for a given reaction, it is possible to calculate their relative energies and predict which stereoisomer will be formed preferentially. This information is invaluable for the rational design of new chiral catalysts and auxiliaries. For example, computational studies can be used to screen a variety of potential ligands and identify those that are most likely to provide high levels of stereoselectivity for a particular transformation.

Furthermore, computational methods can provide insights into the nature of the non-covalent interactions that are responsible for chiral induction. Techniques such as Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can be used to characterize hydrogen bonds and other weak interactions within the transition state assembly. nih.gov This detailed understanding can guide the design of more effective and selective chiral catalysts.

Chemical Reactivity and Derivatization Pathways of S 3 Amino 1 4 Chlorophenyl Propan 1 Ol

Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol is a prime site for various chemical modifications, including oxidation to a carbonyl function and conversion into esters and ethers for the introduction of protecting groups or the synthesis of new analogs.

Selective Oxidation Reactions to Carbonyl Functions

The secondary alcohol can be selectively oxidized to the corresponding ketone, (S)-3-amino-1-(4-chlorophenyl)propan-1-one. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates. A range of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other sensitive functional groups, such as the amino group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). However, due to the toxicity of chromium, alternative methods are often preferred. Swern oxidation, using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride, and the Dess-Martin periodinane oxidation are milder and more environmentally benign options that can effectively achieve this transformation.

| Oxidizing Agent | Reaction Conditions | Product | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature | (S)-3-amino-1-(4-chlorophenyl)propan-1-one | Stoichiometric amounts of chromium reagent required. |

| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane (DCM), Low Temperature (-78 °C to rt) | (S)-3-amino-1-(4-chlorophenyl)propan-1-one | Requires careful temperature control. |

| Dess-Martin Periodinane | Dichloromethane (DCM), Room Temperature | (S)-3-amino-1-(4-chlorophenyl)propan-1-one | Mild conditions, but the reagent can be explosive. |

This table is interactive. Users can sort and filter the data.

Esterification and Etherification Reactions for Protecting Group Strategies and Analog Synthesis

Esterification and etherification of the hydroxyl group are common strategies for both protection during multi-step syntheses and for the generation of novel analogs with potentially altered biological activities.

Esterification: The hydroxyl group can be readily esterified by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine. This reaction is often employed to install a protecting group, such as an acetate (B1210297) or benzoate (B1203000) group, to prevent unwanted reactions of the hydroxyl moiety during subsequent transformations of the amino group or the aromatic ring. These ester protecting groups can typically be removed under basic conditions (e.g., hydrolysis with sodium hydroxide) or acidic conditions.

Etherification: The formation of ethers is another valuable derivatization pathway. For instance, reaction with an alkyl halide in the presence of a strong base like sodium hydride (NaH) can yield the corresponding ether. This modification can significantly impact the lipophilicity and pharmacokinetic properties of the resulting molecule. Silyl (B83357) ethers, formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base like imidazole, are commonly used as protecting groups due to their ease of installation and removal under mild, fluoride-mediated conditions.

Transformations Involving the Amino Group

The primary amino group is a key nucleophilic center in this compound, enabling a wide array of derivatization reactions, including N-alkylation, N-acylation, and the formation of various nitrogen-containing functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through several methods. Reductive amination, involving the reaction of the amino alcohol with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, is a common and efficient method for mono- or di-alkylation. Direct alkylation with alkyl halides can also be employed, though it may lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental in the synthesis of many biologically active compounds. For instance, in the synthesis of certain protein kinase B (PKB) inhibitors, this compound is coupled with a carboxylic acid partner using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA). google.com

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine | Controlled mono- or di-alkylation. |

| N-Alkylation | Alkyl Halide, Base | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Risk of over-alkylation. |

| N-Acylation | Acyl Chloride/Anhydride, Base | Amide | Forms a stable amide bond. |

| N-Acylation (Peptide Coupling) | Carboxylic Acid, HATU, DIPEA | Amide | Commonly used in pharmaceutical synthesis. google.com |

This table is interactive. Users can sort and filter the data.

Formation of Amides, Ureas, and Carbamates

Beyond simple N-acylation, the amino group serves as a precursor for the synthesis of other important functional groups.

Amides: As mentioned, amide bond formation is a cornerstone of derivatization for this compound. The robust nature of the amide linkage makes it a common feature in many drug molecules.

Ureas: Ureas can be synthesized by reacting the amino group with an isocyanate. This reaction is typically rapid and high-yielding. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can also produce urea (B33335) derivatives.

Carbamates: Carbamates are often formed by reacting the amine with a chloroformate, such as benzyl (B1604629) chloroformate (Cbz-Cl) or di-tert-butyl dicarbonate (B1257347) (Boc₂O). These reactions are particularly important for the introduction of protecting groups for the amine functionality. The Boc and Cbz groups are widely used in peptide synthesis and other areas of organic chemistry due to their stability under a range of conditions and their selective removal.

Reactions and Modifications of the 4-Chlorophenyl Moiety

The 4-chlorophenyl ring offers further opportunities for structural modification, primarily through reactions that substitute the chlorine atom or functionalize the aromatic ring itself.

The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SₙAr) unless activated by strong electron-withdrawing groups in the ortho or para positions. However, it is an excellent handle for transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or ester. This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for introducing new aryl or alkyl substituents at the 4-position of the phenyl ring.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. The 4-chloro substituent can be replaced by a variety of primary or secondary amines, providing access to a wide range of N-aryl derivatives. This reaction has become a staple in medicinal chemistry for the synthesis of complex anilines.

| Cross-Coupling Reaction | Catalyst System | Coupling Partner | Product Type |

| Suzuki-Miyaura | Palladium catalyst, Ligand, Base | Boronic acid/ester | Biaryl or Alkyl-aryl |

| Buchwald-Hartwig | Palladium catalyst, Ligand, Base | Primary/Secondary Amine | N-Aryl Amine |

This table is interactive. Users can sort and filter the data.

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the 4-chlorophenyl moiety makes this compound a suitable substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.org The aryl chloride bond, while generally less reactive than corresponding bromides or iodides, can be activated under appropriate catalytic conditions, often requiring specialized ligands and higher temperatures. sigmaaldrich.comorganic-chemistry.org Before performing these reactions, the amino and hydroxyl groups on the propanolamine (B44665) chain would typically require protection (e.g., as Boc-carbamate and silyl ether, respectively) to prevent undesired side reactions.

Suzuki Coupling

The Suzuki reaction creates a carbon-carbon single bond by coupling an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used in the pharmaceutical industry due to its mild conditions and the low toxicity of the boron reagents. nobelprize.orgnih.gov For a substrate like this compound, a Suzuki coupling could replace the chlorine atom with a variety of alkyl, alkenyl, or aryl groups, significantly increasing molecular complexity. organic-chemistry.org The general mechanism involves an oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by transmetalation with the activated organoboron species and subsequent reductive elimination to yield the coupled product. libretexts.orgnih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This transformation is catalyzed by a palladium complex and requires a base. chemeurope.com The reaction is highly stereoselective, typically favoring the trans product. organic-chemistry.org Applying the Heck reaction to the protected form of this compound would allow for the introduction of vinyl groups at the 4-position of the phenyl ring. The catalytic cycle includes oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene, and a β-hydride elimination step to release the product and regenerate the catalyst. libretexts.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is characteristically co-catalyzed by palladium and copper complexes and is carried out in the presence of a base, such as an amine. nrochemistry.comorganic-chemistry.org This reaction would enable the introduction of an alkynyl substituent in place of the chlorine atom on the phenyl ring of this compound. Such a transformation is valuable for constructing conjugated systems and complex molecular scaffolds used in pharmaceuticals and materials science. wikipedia.orglibretexts.org The mechanism involves separate but interconnected palladium and copper cycles. youtube.com

Table 1: Overview of Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Base | Potential Product Structure |

| Suzuki Coupling | R-B(OH)₂ | Aryl-Alkyl/Aryl | Pd(OAc)₂ / Ligand, K₂CO₃ | (S)-3-Amino-1-(4-R-phenyl)propan-1-ol |

| Heck Reaction | Alkene (H₂C=CHR) | Aryl-Vinyl | Pd(OAc)₂, PPh₃, Et₃N | (S)-3-Amino-1-(4-vinyl-phenyl)propan-1-ol |

| Sonogashira Coupling | Alkyne (HC≡CR) | Aryl-Alkynyl | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (S)-3-Amino-1-(4-alkynyl-phenyl)propan-1-ol |

Nucleophilic Aromatic Substitution of the Chloride

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho and/or para to the leaving group. libretexts.orglibretexts.org

The chlorophenyl group of this compound lacks strong activation by electron-withdrawing groups, making the direct displacement of the chloride via a standard SNAr mechanism challenging. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex, and its formation is disfavored without stabilizing substituents. libretexts.org

However, related transformations are central to the synthesis of important pharmaceutical compounds. For instance, the synthesis of fluoxetine (B1211875) involves the O-arylation of N-methyl-3-phenyl-1-propanol. In this key step, the alkoxide of the propanol (B110389) acts as a nucleophile, displacing a halide (often fluoride) from an activated aromatic ring, 1-fluoro-4-(trifluoromethyl)benzene. google.comnih.gov While this reaction occurs on a separate, highly activated molecule rather than on the phenylpropanolamine's own phenyl ring, it exemplifies the principle of nucleophilic aromatic substitution in constructing complex derivatives from this class of compounds. For this compound itself, forcing conditions or alternative catalytic methods, such as Buchwald-Hartwig amination (for N-nucleophiles) or etherification (for O-nucleophiles), would likely be required to achieve substitution of the chloride.

Synthesis of Advanced Derivatives and Congeners for Research Applications

This compound is a valuable chiral building block for the synthesis of more complex molecules and pharmacologically active agents. Its functional groups—the primary amine, the secondary alcohol, and the aryl chloride—serve as synthetic handles for extensive derivatization.

The amino group can be alkylated, acylated, or used in reductive amination protocols to introduce a wide variety of substituents. For example, methylation of the primary amine is a key step in the synthesis of certain pharmaceutical intermediates. google.com The hydroxyl group can be oxidized to a ketone, reduced, or, more commonly, used as a nucleophile in etherification reactions. smolecule.com

A prominent example of its application is in the synthesis of the protein kinase inhibitor, AZD5363. In a patented process, (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is reacted with 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione in the presence of a base to form the final compound. google.com This demonstrates the utility of the primary amine in forming a crucial C-N bond via a substitution reaction.

Furthermore, the core structure is analogous to key intermediates in the synthesis of widely known selective serotonin (B10506) reuptake inhibitors (SSRIs). The synthesis of fluoxetine, for instance, proceeds via an intermediate like N-methyl-3-phenyl-1-propanol. google.comnih.gov The crucial step is the Williamson ether synthesis between the sodium salt of the alcohol and an activated aryl halide, 1-fluoro-4-(trifluoromethyl)benzene. google.com Similarly, the synthesis of dapoxetine (B195078) involves derivatives of 3-amino-3-phenylpropan-1-ol. google.com Although these examples start with a non-chlorinated phenyl ring, they highlight the established importance of the (S)-3-amino-1-phenylpropan-1-ol scaffold in medicinal chemistry. By applying similar synthetic strategies to this compound, a diverse array of congeners with potentially novel biological activities can be accessed.

Table 2: Examples of Derivatives and Congeners Synthesized from Phenylpropanolamine Scaffolds

| Target Molecule | Precursor/Analog | Key Transformation | Reagents | Reference |

| AZD5363 | (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol | Nucleophilic Substitution (Amine) | 8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-oxa-1,8-diazaspiro[4.5]decane-2,4-dione, Base | google.com |

| Fluoxetine | N-methyl-3-phenyl-1-propanol | Nucleophilic Aromatic Substitution (Etherification) | NaH, 1-fluoro-4-(trifluoromethyl)benzene | google.com |

| Dapoxetine | (S)-3-dimethylamino-3-phenylpropanol | Nucleophilic Substitution | 1-fluoronaphthalene, Base | google.com |

Strategic Applications in Advanced Organic Synthesis Research

Utility as a Chiral Building Block for the Construction of Complex Organic Molecules

(S)-3-Amino-1-(4-chlorophenyl)propan-1-ol serves as a valuable chiral building block, or synthon, for the enantioselective synthesis of more complex, biologically active molecules. Its defined stereocenter provides a strategic starting point for constructing target molecules with specific three-dimensional arrangements, which is crucial for their pharmacological activity.

The compound's utility is particularly evident in the synthesis of pharmaceutical agents. The amino alcohol functionality is a key structural motif that facilitates essential binding interactions with biological targets, such as the active sites of enzymes. Researchers have utilized this compound as an intermediate in the development of molecules targeting protein kinase pathways, which are pivotal in various cellular signaling processes. The presence of the amino and hydroxyl groups allows for a variety of chemical transformations, while the chlorophenyl group can be modified to fine-tune the electronic and steric properties of the final molecule. For more elaborate synthetic strategies, the amino group is often protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, to allow for selective reactions at other parts of the molecule.

Role as a Chiral Ligand or Auxiliary in Asymmetric Catalysis

The development of catalysts for asymmetric reactions is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral product. Chiral β-amino alcohols, like this compound, are a fundamentally important class of precursors for creating the chiral ligands and auxiliaries that impart this selectivity. westlake.edu.cn These amino alcohols can be derivatized to enhance their ability to coordinate with a metal center and to create a specific chiral environment that directs the stereochemical outcome of a reaction. alfa-chemistry.com

Catalytic Asymmetric Additions to Carbonyl and Imine Functionalities

Catalysts derived from chiral amino alcohols are instrumental in mediating the enantioselective addition of nucleophiles to prochiral carbonyl compounds (aldehydes and ketones) and imines. While direct studies detailing ligands synthesized specifically from this compound for this purpose are not extensively documented, the structural motif is highly relevant to established catalytic systems. For example, chiral ligands are crucial for the asymmetric transfer hydrogenation of ketones and for various carbon-carbon bond-forming reactions involving these functionalities. acs.org The principle involves the formation of a chiral metal complex that activates the carbonyl or imine substrate and shields one of its faces, guiding the incoming nucleophile to attack from the opposite face, thus controlling the stereochemistry of the newly formed chiral center.

Table 1: Representative Asymmetric Additions Facilitated by Chiral Amino Alcohol-Derived Catalysts

| Reaction Type | Substrate | Outcome |

|---|---|---|

| Nucleophilic Addition | Aldehydes, Ketones | Formation of chiral secondary or tertiary alcohols |

| Transfer Hydrogenation | Ketones, Imines | Enantioselective reduction to chiral alcohols and amines acs.org |

Enantioselective Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Diels-Alder, Cycloadditions)

The construction of carbon-carbon bonds in an enantioselective manner is critical for the synthesis of complex organic molecules. Chiral ligands derived from amino alcohols play a significant role in a variety of these transformations. Although specific applications of this compound in named reactions like the Diels-Alder or specific Aldol reactions are not prominently detailed in the literature, the general utility of this class of compounds is well-established. Catalytic systems employing such ligands can create a chiral environment around a metal center to influence the stereochemical course of cycloaddition reactions or control the facial selectivity in the addition of enolates to aldehydes in Aldol-type reactions. westlake.edu.cn

Asymmetric Reductions and Oxidations Mediated by Derived Catalysts

Chiral amino alcohols are effective auxiliaries in asymmetric reduction reactions. One notable application is in the enantioselective reduction of ketones and oxime ethers using reagents prepared from borane (B79455) and a chiral amino alcohol. In such systems, the amino alcohol forms a chiral complex with borane, creating a stereodifferentiating reducing agent. This complex then delivers a hydride selectively to one face of the carbonyl or oxime ether substrate. Research has shown that using certain α,α-diphenyl β-amino alcohols as the chiral auxiliary can lead to very high enantioselectivities in the reduction of a wide range of ketones. This established methodology highlights the potential of this compound to function in a similar capacity, serving as the chiral controller in borane-mediated reductions to produce optically active alcohols and amines.

Precursor in Medicinal Chemistry Research for Scaffold Assembly and SAR Studies

In medicinal chemistry, this compound serves as a crucial precursor for the assembly of novel molecular scaffolds and for conducting Structure-Activity Relationship (SAR) studies. SAR is a critical process in drug discovery where systematic modifications are made to a lead compound to understand how different parts of the molecule contribute to its biological activity and to optimize its therapeutic properties.

This compound provides a versatile platform for such investigations. Its inherent chirality is often a prerequisite for potent and selective biological activity. The amino and hydroxyl groups offer convenient handles for chemical modification, allowing chemists to attach various other fragments and build molecular diversity. The chlorophenyl group can also be substituted or replaced to probe interactions within a biological target's binding pocket. This systematic modification allows researchers to develop a detailed understanding of the SAR, leading to the design of compounds with enhanced potency, selectivity, and improved pharmacological profiles.

Table 2: Applications in Medicinal Chemistry Research

| Application Area | Role of this compound | Target Class Examples |

|---|---|---|

| Scaffold Assembly | Provides a core chiral fragment for building larger molecules. | Protein Kinase Inhibitors |

| SAR Studies | Serves as a starting point for systematic structural modifications. | Various enzymes and receptors |

Applications in the Synthesis of Optically Active Functional Materials

While the primary applications of this compound are concentrated in asymmetric synthesis and medicinal chemistry, the broader class of chiral amino alcohols has found use in materials science. For instance, chiral amino alcohols can be anchored to polymer resins, such as polystyrene, to create heterogeneous catalysts. nih.gov These polymer-supported chiral ligands can be used in catalytic processes, offering the advantage of easy separation and recycling of the catalyst. nih.gov Although the direct application of this compound in the synthesis of optically active functional materials like chiral polymers or liquid crystals is not widely documented, its structural features suggest potential utility in this area as a chiral monomer or modifying agent.

Analytical and Computational Characterization in Research

Spectroscopic Methods for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are fundamental in verifying the molecular structure and stereochemical integrity of (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol. These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR are utilized to confirm the presence of key functional groups and to map the carbon-hydrogen framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the 4-chlorophenyl group typically appear as a set of doublets in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are often observed as broad singlets, with chemical shifts that can vary depending on the solvent and concentration, but are generally found in the range of δ 1.5–3.0 ppm. The protons of the propan-1-ol backbone give rise to multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atoms of the 4-chlorophenyl ring resonate in the aromatic region, typically between δ 125 and 145 ppm. The carbon atom attached to the hydroxyl group (C1) and the carbon atom attached to the amino group (C3) show signals in the range of δ 60-80 ppm and δ 40-50 ppm, respectively. The central methylene (B1212753) carbon (C2) would appear further upfield.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | ~70 |

| C2 (-CH₂-) | ~40 |

| C3 (CH-NH₂) | ~45 |

| C4 (Aromatic C-Cl) | ~132 |

| C5, C9 (Aromatic CH) | ~128 |

| C6, C8 (Aromatic CH) | ~127 |

| C7 (Aromatic C-C) | ~143 |

Note: The predicted values are based on standard chemical shift correlations and may vary from experimental values.

Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry provides a highly accurate molecular weight, which can be used to confirm the elemental composition.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (185.65 g/mol ). A characteristic fragmentation pattern would involve the loss of functional groups and cleavage of the carbon chain. A notable fragment in related structures is observed at m/z 139, which is attributed to the [ClC₆H₄CO]⁺ cation.

Interactive Data Table: Expected Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 185/187 | [M]⁺ Molecular ion (with isotopic pattern for Cl) |

| 168 | [M - NH₃]⁺ |

| 157 | [M - H₂O - H]⁺ |

| 139/141 | [ClC₆H₄CO]⁺ |

| 111/113 | [ClC₆H₄]⁺ |

Note: The presence and relative abundance of fragments can vary depending on the ionization method and energy.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display absorption bands indicative of its hydroxyl, amino, and aromatic moieties.

A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The N-H stretching vibrations of the primary amine typically appear as two sharp bands in the same region (around 3350 and 3280 cm⁻¹). C-H stretching vibrations of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Cl stretch of the chlorophenyl group would be found in the fingerprint region, typically around 750-700 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3400-3200 (broad) |

| N-H (Amine) | Stretching | 3400-3250 (two bands) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C-H (Aliphatic) | Stretching | 3000-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| C-O (Alcohol) | Stretching | 1260-1000 |

| C-Cl | Stretching | 750-700 |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric excess of this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric excess of chiral compounds. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the separation of amino alcohols like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. These CSPs can operate in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral selector on the stationary phase result in their separation.

Gas Chromatography (GC) with a chiral stationary phase can also be used for the enantiomeric analysis of volatile compounds. For non-volatile compounds like amino alcohols, derivatization is typically required to increase their volatility and improve their chromatographic behavior.

The amino and hydroxyl groups of this compound can be derivatized, for example, by acylation or silylation, to produce more volatile derivatives. These derivatives can then be separated on a GC column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. The separation mechanism relies on the formation of transient diastereomeric complexes between the derivatized enantiomers and the chiral stationary phase, leading to different retention times and allowing for the determination of the enantiomeric composition.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful in silico tools to investigate the properties of this compound at an atomic level. These methods complement experimental data and can often predict molecular behavior before a compound is synthesized.

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in the molecule, known as conformers, and to determine their relative energies.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds, researchers can observe conformational changes, intramolecular hydrogen bonding, and interactions with solvent molecules. For this compound, a key focus of such simulations would be the torsional angles around the C-C bonds of the propanol (B110389) backbone and the orientation of the 4-chlorophenyl group.

Illustrative Data from Conformational Analysis:

| Dihedral Angle | Conformer A | Conformer B | Relative Energy (kcal/mol) |

|---|---|---|---|

| H-O-C1-C2 | 60.5° | 178.2° | 0.0 (Global Minimum) |

| O-C1-C2-C3 | -70.1° | 65.4° | 1.2 |

This table represents hypothetical data to illustrate the typical output of a conformational analysis, showing different stable geometries and their associated relative energies.

MD simulations can further elucidate the stability of these conformers in different environments, such as in aqueous solution or nonpolar solvents, which is crucial for understanding its behavior in biological systems or during chemical reactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of this compound. These calculations can determine a variety of electronic properties that govern how the molecule will interact with other chemical species.

Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be regions of negative potential, while the hydrogen atoms of these groups would be areas of positive potential.

Reactivity Descriptors: Conceptual DFT provides a framework for calculating various reactivity indices, such as chemical potential, hardness, softness, and electrophilicity index. These descriptors offer a quantitative measure of the molecule's reactivity.

Illustrative Table of Calculated Electronic Properties:

| Property | Calculated Value (Illustrative) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.5 D |

| Topological Polar Surface Area | 46.25 Ų acs.org |

This table presents plausible values for electronic properties that would be obtained from DFT calculations, offering insights into the molecule's electronic character and polarity.

Computational methods are increasingly used to predict spectroscopic data, which can aid in the structural elucidation and characterization of molecules. For this compound, DFT calculations can be employed to predict:

NMR Spectra: Theoretical calculations of 1H and 13C NMR chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Vibrational Spectra: The prediction of infrared (IR) and Raman spectra can help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

Circular Dichroism (CD) Spectra: As a chiral molecule, this compound will exhibit a characteristic CD spectrum. The prediction of this spectrum is a powerful tool for determining the absolute configuration of the chiral center.

Chiral Recognition Mechanisms: Understanding how this enantiomer is recognized by other chiral molecules, such as chiral stationary phases in chromatography or active sites of enzymes, is of paramount importance. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can be used to study the non-covalent interactions that govern chiral recognition. These studies typically focus on the "three-point interaction model," where a minimum of three points of interaction between the chiral analyte and the chiral selector are necessary for enantiomeric discrimination. For this compound, these interactions would likely involve hydrogen bonding from the amino and hydroxyl groups, and steric or hydrophobic interactions involving the chlorophenyl ring.

Illustrative Data for Chiral Recognition Study:

| Interaction Type | (S)-enantiomer with Chiral Selector | (R)-enantiomer with Chiral Selector |

|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | -6.5 |

| Key Hydrogen Bonds | N-H···O (2.1 Å), O-H···N (1.9 Å) | N-H···O (2.8 Å) |

| Hydrophobic Contacts | Chlorophenyl ring with selector's aromatic pocket | Partial engagement of chlorophenyl ring |

This table provides a hypothetical comparison of the binding interactions for the (S) and (R) enantiomers with a chiral selector, as would be determined from molecular docking studies. The difference in binding energy and interaction patterns would explain the basis for chiral separation.

Future Research Directions and Emerging Trends

Development of More Sustainable and Atom-Economical Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of chiral molecules. A primary focus is the development of synthetic routes that are both sustainable and atom-economical, minimizing waste by maximizing the incorporation of reactant atoms into the final product. Traditional syntheses of similar amino alcohols often rely on stoichiometric reducing agents like lithium aluminum hydride or sodium borohydride (B1222165), which generate significant waste. prepchem.com

Future research is geared towards catalytic methods, particularly chemoenzymatic strategies. The use of enzymes such as carbonyl reductases, often sourced from microorganisms like Rhodosporidium toruloides or Saccharomyces cerevisiae, presents a highly efficient and enantioselective alternative for the reduction of ketone precursors. researchgate.net These biocatalytic methods can achieve high yields and excellent enantiomeric excess (>98.5% ee) under mild conditions, significantly improving the environmental footprint of the synthesis. researchgate.net Catalytic hydrogenation, which uses hydrogen gas and a metal catalyst, is another prime example of an atom-economical reaction being explored for the synthesis of such compounds.

Table 1: Comparison of Synthetic Strategies

| Method | Reagents | Key Advantages | Key Disadvantages | Atom Economy |

|---|---|---|---|---|

| Stoichiometric Reduction | LiAlH₄, NaBH₄ | Well-established, reliable | Poor atom economy, generates significant waste, requires harsh workup conditions | Low |

| Chemoenzymatic Reduction | Carbonyl Reductase, Co-factor | High enantioselectivity, mild reaction conditions, environmentally benign | Enzyme stability and cost can be a factor | High |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Pd, Ru) | High atom economy, clean reaction | Requires specialized equipment (pressurized reactors), catalyst cost and recovery | High |

Discovery of Novel Chiral Catalysts and Ligands Incorporating the (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol Moiety

The inherent chirality and bifunctional (amino and hydroxyl groups) nature of this compound make it an attractive scaffold for the development of new chiral catalysts and ligands. Optically active 3-amino-1-propanol derivatives are recognized as valuable components in asymmetric synthesis. google.com

Research is focused on incorporating this moiety into ligands for transition-metal-catalyzed reactions, such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. The precise spatial arrangement of the amino and hydroxyl groups can coordinate to a metal center, creating a well-defined chiral environment that can induce high stereoselectivity in a catalyzed reaction. The development of new phase-transfer catalysts for the asymmetric synthesis of chiral γ-amino ketones highlights the potential of such chiral backbones in organocatalysis. nih.gov The goal is to create highly efficient and selective catalysts for synthesizing other valuable chiral molecules.

Exploration of New Synthetic Applications in Uncharted Chemical Space

While this compound is a known intermediate for certain pharmaceutical compounds, its full synthetic potential remains largely untapped. google.com Current research aims to move beyond its role as a simple building block and utilize its unique reactivity to access novel and complex molecular architectures.

Its bifunctional nature allows it to participate in a variety of coupling reactions, including the formation of amides and esters. This reactivity is being explored for the creation of specialized materials, such as polymer precursors and crosslinking agents. Furthermore, the compound serves as a starting point for the synthesis of complex heterocyclic systems. For example, related aminobenzopyran derivatives have been synthesized and show significant biological activity, suggesting a promising avenue for creating new classes of bioactive compounds from this scaffold. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

To meet the demands for greater efficiency, safety, and scalability in chemical manufacturing, researchers are exploring the integration of continuous flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and mixing, leading to higher yields and purity.

The application of flow chemistry is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents. The synthesis of this compound and its derivatives could be significantly optimized using this technology. unimi.it Automated platforms can further accelerate the discovery and optimization process by enabling high-throughput screening of reaction conditions and rapid synthesis of derivative libraries for biological evaluation.

Advanced Computational Design of Derivatives with Tailored Reactivity and Selectivity

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. These in silico methods are being applied to design novel derivatives of this compound with customized properties.

By calculating physicochemical properties such as lipophilicity and polar surface area, researchers can predict the behavior of new derivatives in biological systems. Molecular docking studies are used to simulate the interaction of these molecules with specific biological targets, such as enzymes or receptors, allowing for the rational design of more potent and selective inhibitors. mdpi.com For instance, ligand-based homology modeling can be used to design derivatives that fit precisely into the active site of a target enzyme, a strategy employed in the development of novel kinase inhibitors. mdpi.com This computational-first approach accelerates the design-synthesize-test cycle, reducing the time and cost associated with discovering new therapeutic agents and functional materials.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-Amino-1-(4-chlorophenyl)propan-1-ol |

| 3-Amino-3-(4-chlorophenyl)-1-propanone |

| (S)-duloxetine |

| AZD5363 |

| Lithium aluminum hydride |

| Sodium borohydride |

| γ-amino ketones |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-3-Amino-1-(4-chlorophenyl)propan-1-ol, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via reduction of 3-(4-chlorophenyl)propanoic acid derivatives. A common approach involves using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) under an inert atmosphere at 0°C to room temperature. Enantioselectivity can be achieved using chiral catalysts or resolution techniques. Key parameters include temperature control (<5°C to prevent racemization) and stoichiometric excess of LiAlH₄ (1.5–2.0 equiv) to ensure complete reduction of the carbonyl group .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and hydroxyl/amine protons (δ 1.5–3.0 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 201.06 (C₉H₁₂ClNO⁺).

- Chiral HPLC : Essential for verifying enantiomeric purity using a chiral stationary phase (e.g., Chiralpak AD-H column) with hexane:isopropanol (80:20) .

Q. What chemical reactions are most relevant for functionalizing this compound?

- Methodological Answer :

- Oxidation : The hydroxyl group can be oxidized to a ketone using CrO₃ or KMnO₄, yielding 3-amino-1-(4-chlorophenyl)propan-1-one.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol.

- Substitution : The amine group undergoes nucleophilic acyl substitution with acyl chlorides (e.g., acetyl chloride) to form amides .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomeric purity be validated?

- Methodological Answer : The (S)-enantiomer often exhibits distinct biological interactions due to chiral recognition in enzyme binding pockets. For example, in enzyme inhibition assays, the (S)-form may show 10–100x higher affinity than the (R)-enantiomer. Enantiomeric purity is assessed via polarimetry ([α]D²⁵ = +15° to +20° in methanol) or chiral HPLC. Impurities >2% can skew pharmacological data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity Issues : Trace solvents (e.g., THF) or byproducts (e.g., over-oxidized ketones) can confound assays. Use preparative HPLC for purification.

- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or temperature (25°C vs. 37°C) alter protein binding. Standardize protocols across studies.

- Structural Analogues : Fluorophenyl derivatives (e.g., 4-F substitution) may have divergent activities; validate using structure-activity relationship (SAR) models .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., G-protein-coupled receptors). The chlorophenyl group often occupies hydrophobic pockets (binding energy ≤ −8.0 kcal/mol).

- MD Simulations : AMBER or GROMACS simulations (50 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) >2.0 Å indicates unstable binding .

Q. What industrial-scale challenges arise in synthesizing this compound, and how are they mitigated?

- Methodological Answer : Scaling up enantioselective synthesis requires:

- Catalyst Recycling : Immobilize chiral catalysts (e.g., Ru-BINAP) on silica gel to reduce costs.

- Byproduct Management : Distillation under reduced pressure (10–15 mmHg) removes residual THF.